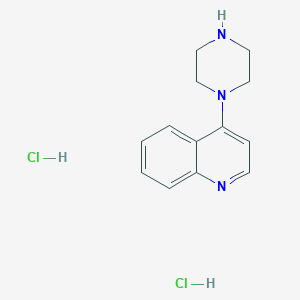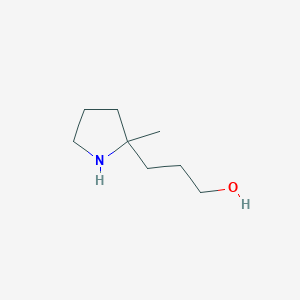
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Methylpyrrolidin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . The IUPAC name for this compound is 3-(1-methyl-2-pyrrolidinyl)-1-propanol .
Molecular Structure Analysis
The InChI code for “3-(2-Methylpyrrolidin-2-yl)propan-1-ol” is 1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
科学的研究の応用
Catalytic Applications
- Transfer Hydrogenation Catalysts: 3-(2-Methylpyrrolidin-2-yl)propan-1-ol derivatives are used in transfer hydrogenation reactions. For instance, ionic liquid-based Ru(II)–phosphinite compounds, involving similar structures, have shown high efficiency in catalyzing the transfer hydrogenation of various ketones, achieving up to 99% conversion (Aydemir et al., 2014).
Medicinal Chemistry
- Anticancer and Src Kinase Inhibitory Activities: Derivatives of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been synthesized and evaluated as Src kinase inhibitors. Some of these compounds have demonstrated significant inhibitory potency against Src kinase, an enzyme involved in cancer progression, and showed promise in inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).
Organic Synthesis
- Enantioselective Synthesis of Amino Alcohols: This compound has been used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are valuable in organic synthesis and pharmaceuticals. This synthesis involves proline-catalyzed sequential alpha-aminoxylation and alpha-amination (Jha et al., 2010).
Coordination Chemistry
- Complex Formation with Transition Metals: Compounds structurally similar to 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been shown to undergo coordination with transition metal ions, leading to the formation of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).
Corrosion Inhibition
- Inhibitor for Carbon Steel Corrosion: Tertiary amines derived from 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been synthesized and shown to effectively inhibit carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors (Gao et al., 2007).
特性
IUPAC Name |
3-(2-methylpyrrolidin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(5-3-7-10)4-2-6-9-8/h9-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMAVWYKUWGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrrolidin-2-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

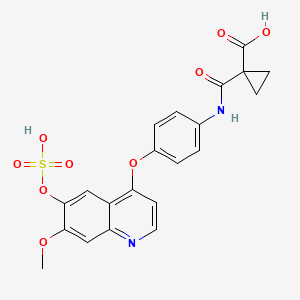
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)
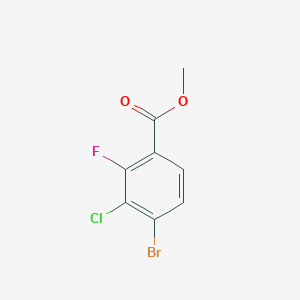
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
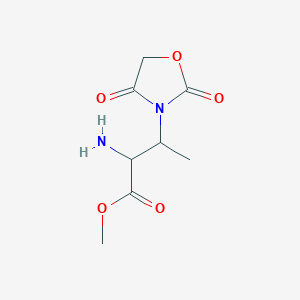
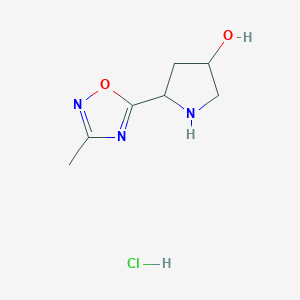
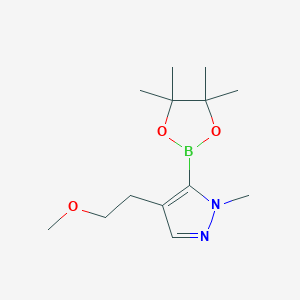
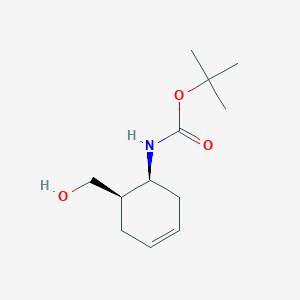
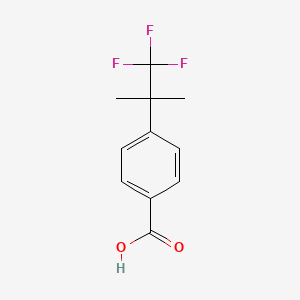
![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)
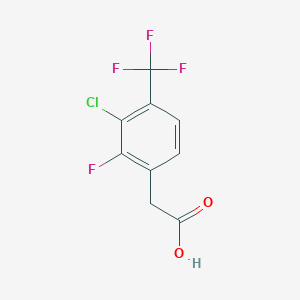
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
